3-Hydroxy-N-(pyridin-4-yl)naphthalene-2-carboxamide
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Overview
Description
3-Hydroxy-N-(pyridin-4-yl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C16H12N2O2 It is known for its unique structure, which includes a naphthalene ring system substituted with a hydroxy group and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(pyridin-4-yl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 4-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(pyridin-4-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-(pyridin-4-yl)naphthalene-2-carboxamide.
Reduction: Formation of 3-hydroxy-N-(pyridin-4-yl)naphthalen-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-N-(pyridin-4-yl)naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and as a building block for supramolecular assemblies.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(pyridin-4-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell death . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-(pyridin-2-yl)naphthalene-2-carboxamide: Similar structure but with the pyridine ring attached at a different position.
N-(pyridin-2-yl)amides: A class of compounds with similar amide linkages but varying substituents on the pyridine ring.
Uniqueness
3-Hydroxy-N-(pyridin-4-yl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
116539-68-5 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-hydroxy-N-pyridin-4-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-12-4-2-1-3-11(12)9-14(15)16(20)18-13-5-7-17-8-6-13/h1-10,19H,(H,17,18,20) |
InChI Key |
CPYHCCYWYRYLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=NC=C3)O |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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